2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyclopropylmethylsulfonyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclopropylmethylsulfonyl Group: This step involves the sulfonylation of the pyridine ring using cyclopropylmethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydride
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Alkylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-3-yl)acetic Acid: A simpler analog without the cyclopropylmethylsulfonyl group.
2-(6-Methylpyridin-3-yl)acetic Acid: Contains a methyl group instead of the cyclopropylmethylsulfonyl group.
Uniqueness
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is unique due to the presence of the cyclopropylmethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C11H13NO4S |
---|---|
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
2-[6-(cyclopropylmethylsulfonyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)5-9-3-4-10(12-6-9)17(15,16)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,13,14) |
InChI-Schlüssel |
RGSVUAKPZHTHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CS(=O)(=O)C2=NC=C(C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.